Stibogluconate (trisodium nonahydrate)
Description
Historical Context and Evolution of Antimonial Research
The use of antimony compounds for treating leishmaniasis dates back to the early 20th century, with the introduction of trivalent antimonials like antimony potassium tartrate. nih.govmdpi.com However, their high toxicity prompted the development of less toxic pentavalent antimonials in the 1940s, including sodium stibogluconate (B12781985). nih.govmdpi.com This shift marked a significant advancement in leishmaniasis chemotherapy, achieving high cure rates initially. nih.gov The evolution of antimonial research has been a continuous effort to understand the structure, metabolism, and mechanism of action of these complex compounds. mdpi.com Initially, the precise chemical structure of sodium stibogluconate was not well-defined, being considered a somewhat ambiguous D-gluconate adduct of indefinite composition. wikipedia.orgnih.gov
Stibogluconate as a Model Pentavalent Antimonial in Parasitology
Sodium stibogluconate serves as a pivotal model compound in parasitology for several reasons. It is widely accepted that pentavalent antimonials (Sb(V)) are prodrugs that require biological reduction to the more toxic trivalent form (Sb(III)) to exert their antileishmanial effect. mdpi.comias.ac.innih.gov The study of stibogluconate has been instrumental in elucidating this mechanism, although the exact site and nature of this reduction—whether it occurs within the macrophage host cell or the amastigote form of the parasite—remains a subject of ongoing investigation. ias.ac.innih.gov
Research using stibogluconate has revealed several potential mechanisms of action for the activated trivalent antimony. These proposed mechanisms are not mutually exclusive and contribute to the parasite's demise through a multifaceted attack.
Proposed Mechanisms of Action of Stibogluconate (as Sb(III))
| Proposed Mechanism | Description | Key Research Findings |
|---|---|---|
| Inhibition of Macromolecular Synthesis | Interferes with the parasite's ability to produce essential molecules like DNA, RNA, and proteins. wikipedia.orgnih.gov | Studies have shown a significant decrease in the incorporation of labels into DNA, RNA, and protein following exposure to stibogluconate. nih.gov This is linked to a reduction in available ATP and GTP. wikipedia.orgnih.gov |
| Disruption of Thiol Metabolism | Affects the parasite's crucial antioxidant defense system, which relies on trypanothione (B104310) and glutathione (B108866). ias.ac.inpatsnap.com | Exposure to Sb(III) leads to a rapid depletion of trypanothione and glutathione from the parasite. ias.ac.in |
| Induction of Oxidative Stress | Generates reactive oxygen species (ROS) within the Leishmania cells, causing damage to cellular components. patsnap.com | Stibogluconate is believed to impair the parasite's antioxidant enzymes, such as trypanothione reductase, potentiating the toxic effects of ROS. patsnap.com |
| Inhibition of Key Enzymes | Directly targets and inhibits essential parasitic enzymes involved in metabolic pathways. patsnap.com | Research suggests that stibogluconate inhibits enzymes involved in glycolysis, the citric acid cycle, and nucleotide synthesis. nih.govpatsnap.com It has also been shown to be a potent inhibitor of protein tyrosine phosphatases. selleckchem.com |
| Modulation of Host Immune Response | Influences the host's immune cells to enhance parasite killing. patsnap.com | The compound has been observed to modulate macrophage activity, stimulating the production of cytokines and reactive oxygen species that aid in clearing the parasite. patsnap.com |
Global Research Landscape of Leishmaniasis and Antimonial Chemotherapy Challenges
The global research landscape for leishmaniasis is heavily influenced by the significant challenges associated with antimonial chemotherapy, primarily the emergence and spread of drug resistance. researchgate.netcambridge.org In regions like Bihar, India, a high percentage of patients with visceral leishmaniasis no longer respond to antimonial therapy. nih.govresearchgate.net This has necessitated a shift in treatment guidelines and spurred intensive research into the molecular basis of resistance.
Several factors are believed to contribute to the development of antimonial resistance in Leishmania.
Factors Implicated in Antimonial Resistance in Leishmania
| Factor | Description | Research Findings |
|---|---|---|
| Decreased Drug Uptake | Reduced entry of the antimonial drug into the parasite cell. | Downregulation of the aquaglyceroporin 1 (AQP1) channel, which is involved in the uptake of Sb(III), has been observed in resistant strains. nih.govnih.gov |
| Increased Drug Efflux | Active pumping of the drug out of the parasite cell. | Overexpression of ABC transporters, such as MRPA (multidrug resistance-associated protein A), has been linked to the sequestration and efflux of antimony-thiol conjugates. ias.ac.in |
| Altered Thiol Metabolism | Changes in the parasite's ability to manage oxidative stress and detoxify the drug. | Increased levels of trypanothione and other thiols can lead to more efficient neutralization and sequestration of Sb(III). nih.gov |
| Enhanced DNA Repair Mechanisms | Increased capacity of the parasite to repair DNA damage caused by the drug. | Research into this area is ongoing to fully elucidate its role in clinical resistance. |
| Host Factors | The host's immune status and drug metabolism can influence treatment outcome. nih.govoup.com | The multifactorial nature of the therapeutic response complicates the direct correlation between in vitro parasite susceptibility and clinical outcome. oup.com |
The challenges of antimonial resistance have driven research towards the development of alternative treatments, such as miltefosine, paromomycin (B158545), and liposomal amphotericin B. nih.govplos.org However, these alternatives also face limitations, including cost, toxicity, and the potential for the development of new resistance. nih.govresearchgate.net Consequently, a significant area of current research focuses on combination therapies and novel drug delivery systems to enhance the efficacy of existing drugs like stibogluconate. cambridge.org
Properties
Molecular Formula |
C12H37Na3O26Sb2 |
|---|---|
Molecular Weight |
909.90 g/mol |
InChI |
InChI=1S/2C6H9O7.3Na.11H2O.O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;/h2*2-5,7-8H,1H2,(H,12,13);;;;11*1H2;;;/q2*-3;3*+1;;;;;;;;;;;;;2*+3/p-3 |
InChI Key |
RFLBDDMITDCCHA-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C1C2C(O[Sb](O2)(O1)O[Sb]34OC(C(O3)C(CO)O)C(O4)C(=O)[O-])C(=O)[O-])O)O.O.O.O.O.O.O.O.O.O.O.[OH-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Stibogluconate
Stibogluconate (B12781985) as a Prodrug: Reduction to Trivalent Antimony
The prevailing understanding of stibogluconate's mechanism is that Sb(V) itself has limited antileishmanial activity and must be converted to the more cytotoxic Sb(III) within the host-parasite system. nih.gov This reduction is a critical prerequisite for the drug's effectiveness.
Biological Reduction Pathways of Pentavalent Antimony (Sb(V)) to Trivalent Antimony (Sb(III))
The conversion of Sb(V) to Sb(III) is a complex process that can occur through both enzymatic and non-enzymatic pathways. This reduction is influenced by the biochemical environment of both the host macrophage and the Leishmania parasite. nih.gov
Cellular Location and Enzymatic/Non-Enzymatic Mechanisms of Reduction
The reduction of Sb(V) is believed to occur in multiple cellular locations, including within the host macrophages and inside the Leishmania amastigotes themselves. uni-hannover.deresearchgate.net The acidic environment of the macrophage's phagolysosome, where the parasite resides, is thought to favor this conversion. scielo.brnih.gov
Enzymatic Reduction: A key enzyme identified in Leishmania is a parasite-specific thiol-dependent reductase, TDR1. nih.gov This enzyme is found at significantly higher levels in the amastigote stage of the parasite compared to the promastigote stage, which may partly explain the greater susceptibility of amastigotes to the drug. nih.gov TDR1 utilizes thiols, such as glutathione (B108866), to catalyze the reduction of Sb(V) to Sb(III). nih.gov Another enzyme, LmACR2, has also been identified and, when transfected into Leishmania infantum, increased the parasite's susceptibility to pentavalent antimony. nih.gov
Non-Enzymatic Reduction: Non-enzymatic reduction is primarily mediated by intracellular thiols. nih.gov Low-molecular-mass thiols can spontaneously reduce Sb(V) to Sb(III), a process that is enhanced in acidic conditions similar to those found in the phagolysosome. nih.gov
Role of Intracellular Thiol Levels in Antimony Activation
Intracellular thiols play a dual role in the action of stibogluconate. They are crucial for the reduction of Sb(V) to the active Sb(III) form, but they can also be involved in detoxification and resistance mechanisms. The primary thiols involved are glutathione (GSH) in mammalian cells and trypanothione (B104310) (T(SH)₂) in Leishmania, along with cysteine (Cys) and cysteinyl-glycine (Cys-Gly). nih.gov
Higher intracellular thiol concentrations can enhance the activation of the prodrug. nih.gov However, elevated thiol levels are also associated with resistance, as they can sequester the toxic Sb(III) and facilitate its efflux from the parasite. nih.gov The parasite's unique thiol, trypanothione, is particularly efficient at reducing Sb(V) and is considered a key player in the drug's activation. nih.govresearchgate.net Studies have shown that the rate of Sb(V) reduction is significantly greater with trypanothione, cysteine, and cysteinyl-glycine compared to glutathione alone. nih.gov
Key Molecules in the Reduction of Pentavalent Antimony
| Molecule | Type | Primary Location | Role in Sb(V) Reduction |
|---|---|---|---|
| TDR1 | Enzyme (Thiol-dependent reductase) | Leishmania parasite (higher in amastigotes) | Catalyzes the reduction of Sb(V) to Sb(III). nih.gov |
| LmACR2 | Enzyme | Leishmania parasite | Contributes to the enzymatic reduction of Sb(V). nih.gov |
| Trypanothione (T(SH)₂) | Thiol | Leishmania parasite | A major thiol involved in the non-enzymatic reduction of Sb(V). nih.govresearchgate.net |
| Glutathione (GSH) | Thiol | Host macrophages and Leishmania parasite | Participates in both enzymatic and non-enzymatic reduction of Sb(V). nih.govnih.gov |
| Cysteine (Cys) | Thiol | Host macrophage lysosomes and Leishmania parasite | Contributes to the non-enzymatic reduction of Sb(V), particularly in acidic environments. scielo.brnih.gov |
Parasite Metabolic Pathway Inhibition by Stibogluconate
Once converted to its active trivalent form, antimony disrupts several of the parasite's metabolic pathways, leading to a cascade of events that culminate in cell death.
Disruption of Macromolecular Biosynthesis
A primary effect of activated stibogluconate is the widespread disruption of macromolecular synthesis within the Leishmania parasite. nih.govdrugbank.com This is likely a consequence of the inhibition of key energy-producing pathways. wikipedia.org Exposure of Leishmania mexicana to stibogluconate resulted in a significant decrease in the incorporation of labels into DNA, RNA, and protein. nih.gov This broad-spectrum inhibition underscores the drug's profound impact on the parasite's ability to grow and replicate.
The disruption of macromolecular biosynthesis is thought to be secondary to a reduction in the available pools of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). wikipedia.orgdermnetnz.org Studies have demonstrated a significant decrease in the synthesis of ATP and GTP in parasites exposed to stibogluconate, which would directly impact the energy-requiring processes of DNA, RNA, and protein synthesis. nih.gov
Impact of Stibogluconate on Macromolecular Synthesis in Leishmania mexicana
| Macromolecule/Metabolite | Observed Effect | Percentage Change |
|---|---|---|
| DNA Synthesis | Decrease | 51-65% reduction in label incorporation. nih.gov |
| RNA Synthesis | Decrease | 51-65% reduction in label incorporation. nih.gov |
| Protein Synthesis | Decrease | 51-65% reduction in label incorporation. nih.gov |
| Purine (B94841) Nucleoside Triphosphate (ATP & GTP) | Decrease | 56-65% reduction in label incorporation. nih.gov |
| Purine Nucleoside Mono- and Diphosphate (AMP, GMP, ADP, GDP) | Increase | 34-60% increase in label incorporation. wikipedia.org |
A more specific molecular target of stibogluconate is DNA topoisomerase I. drugbank.comnih.gov This enzyme is essential for relaxing DNA supercoils during replication and transcription. By inhibiting this enzyme, stibogluconate directly interferes with these fundamental processes. The inhibition of DNA topoisomerase I leads to the stabilization of the enzyme-DNA cleavage complex, which ultimately results in DNA strand breaks and apoptosis. drugbank.com This mechanism of action provides a direct link between the drug and the observed decrease in DNA and RNA synthesis.
Perturbation of Purine Nucleoside Triphosphate Synthesis (ATP, GTP)
One of the critical actions of stibogluconate is the disruption of the parasite's energy currency and the building blocks for nucleic acid synthesis. wikipedia.orgdrugbank.com Research has demonstrated that exposure of Leishmania amastigotes to stibogluconate leads to a significant reduction in the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). wikipedia.orgasm.org This reduction is believed to be a key factor contributing to the subsequent decrease in DNA, RNA, and protein synthesis, ultimately compromising parasite viability. asm.orgnih.govasm.org
Studies on Leishmania mexicana have quantified this effect, showing a dramatic drop in the synthesis of these vital purine nucleoside triphosphates. Following a four-hour exposure to stibogluconate, a notable decrease of 56% to 65% in the incorporation of radiolabeled precursors into ATP and GTP was observed. wikipedia.orgasm.org Concurrently, there was an accumulation of purine nucleoside mono- and diphosphates (AMP, GMP, ADP, and GDP), with their levels increasing by 34% to 60%. wikipedia.orgasm.org This shift strongly suggests an inhibition of the phosphorylation process that converts diphosphates to triphosphates, a critical step for energy storage and macromolecular synthesis. asm.org
| Parameter | Effect of Stibogluconate Exposure | Reference |
|---|---|---|
| Incorporation into Purine Nucleoside Triphosphates (ATP, GTP) | 56% - 65% decrease | wikipedia.orgasm.org |
| Incorporation into Purine Nucleoside Mono- and Diphosphates (AMP, GMP, ADP, GDP) | 34% - 60% increase | wikipedia.orgasm.org |
Interference with Energy Metabolism
The observed depletion of ATP and GTP pools is directly linked to stibogluconate's profound interference with the central energy-generating pathways of the Leishmania parasite. wikipedia.orgasm.org The drug specifically targets glycolysis and fatty acid β-oxidation, two primary sources of ATP production in the amastigote stage of the parasite. nih.gov
Stibogluconate has been shown to specifically inhibit glucose catabolism through the glycolytic pathway in Leishmania mexicana amastigotes. nih.gov This inhibition is a likely cause of the reduced ability of the parasite to phosphorylate ADP to ATP. asm.orgnih.gov In experiments tracking the metabolism of radiolabeled glucose, amastigotes exposed to stibogluconate exhibited a 69% inhibition in the formation of CO2 from [6-¹⁴C]glucose, a direct indicator of reduced glycolytic flux. nih.gov In contrast, CO2 production from [1-¹⁴C]glucose, which is metabolized via the hexose (B10828440) monophosphate shunt, was inhibited by less than 15%, indicating a specific targeting of the glycolytic enzymes. nih.gov
In addition to glycolysis, fatty acid β-oxidation is another crucial energy source for Leishmania amastigotes. Stibogluconate effectively disrupts this pathway as well. nih.gov Research has demonstrated that the drug inhibits the oxidation of fatty acids, further crippling the parasite's energy production capacity. nih.gov When L. mexicana amastigotes were incubated with stibogluconate, the formation of CO2 from [1-¹⁴C]palmitate, a measure of fatty acid oxidation, was inhibited by 67%. nih.gov This dual inhibition of both major energy pathways provides a powerful mechanism for the antileishmanial action of the drug. nih.gov
| Metabolic Pathway | Substrate | Inhibition of CO2 Formation | Reference |
|---|---|---|---|
| Glycolysis | [6-¹⁴C]glucose | 69% | nih.gov |
| Fatty Acid Beta-Oxidation | [1-¹⁴C]palmitate | 67% | nih.gov |
Stibogluconate-Induced Oxidative Stress in Leishmania Parasites
Beyond disrupting the parasite's energy metabolism, stibogluconate also induces a state of severe oxidative stress within Leishmania. patsnap.com This is achieved through a two-pronged approach: increasing the production of damaging reactive oxygen species (ROS) and simultaneously weakening the parasite's antioxidant defense mechanisms. patsnap.com
Stibogluconate treatment leads to the generation of ROS, which are highly reactive molecules that can cause widespread damage to vital cellular components, including proteins, lipids, and nucleic acids. patsnap.com This oxidative damage contributes to programmed cell death (apoptosis) in the parasite. patsnap.com The drug has been shown to potentiate the production of oxidants in host phagocytic cells, which are the primary residence of Leishmania amastigotes. nih.govnih.gov Studies in mice infected with Leishmania infantum showed that treatment with stibogluconate enhanced the whole blood chemiluminescence—a measure of ROS production—by 47% to 96%. nih.gov This priming of the phagocyte respiratory burst is considered a novel property of the drug that contributes significantly to its leishmanicidal effect. nih.govnih.gov
Leishmania parasites possess a unique and robust antioxidant system to protect themselves from oxidative stress, which is largely based on the dithiol trypanothione and the enzyme trypanothione reductase (TR). patsnap.comnih.gov This system is functionally analogous to the glutathione and glutathione reductase system found in mammals. nih.gov Stibogluconate, particularly in its reduced Sb(III) form, is a potent inhibitor of TR. patsnap.commdpi.com By inactivating this crucial enzyme, the drug compromises the parasite's ability to neutralize ROS, rendering it highly susceptible to oxidative damage. patsnap.comnih.gov The amplification of the gene for trypanothione reductase has been observed in antimony-resistant parasite isolates, highlighting the importance of this enzyme as a drug target. nih.gov
In addition to targeting the trypanothione system, stibogluconate is also believed to impair other components of the parasite's antioxidant defenses, such as superoxide (B77818) dismutase (SOD). patsnap.com SODs are critical enzymes that detoxify superoxide radicals, and their function is a key determinant for the intracellular survival of Leishmania. patsnap.comnih.gov By weakening these defense systems, stibogluconate potentiates the toxic effects of the ROS it helps to generate, creating an unsustainable level of oxidative stress that culminates in parasite death. patsnap.com
Induction of Apoptosis and Programmed Cell Death in Parasites
Key hallmarks of apoptosis in metazoan cells have been observed in Leishmania promastigotes undergoing drug-induced cell death. nih.gov One of the definitive features of this process is the fragmentation of nuclear DNA into oligonucleosome-sized fragments. nih.gov This occurs when endonucleases are activated, cleaving the genomic DNA in the vulnerable linker regions between nucleosomes. nih.gov In research on other antileishmanial agents that induce apoptosis, this DNA fragmentation has been clearly visualized through techniques like agarose (B213101) gel electrophoresis, which shows a characteristic "ladder" pattern. nih.gov
Another critical event in the early stages of apoptosis is the translocation of phosphatidylserine (B164497) from the inner leaflet of the plasma membrane to the outer surface. nih.gov This externalization of phosphatidylserine acts as a signal for phagocytic cells to recognize and clear the dying parasite. This process is a common feature observed in drug-induced apoptosis in Leishmania. nih.govnih.gov
| Apoptotic Marker | Description | Significance in Parasite |
| DNA Fragmentation | The cleavage of genomic DNA into fragments of approximately 180-200 base pairs by activated endonucleases. nih.govnih.gov | A hallmark of irreversible commitment to apoptosis, leading to the breakdown of genetic material. nih.gov |
| Phosphatidylserine Externalization | The translocation of the phospholipid phosphatidylserine from the inner to the outer layer of the parasite's plasma membrane. nih.gov | Serves as an "eat me" signal for host phagocytes, such as macrophages, facilitating the clearance of the dying parasite. nih.gov |
The mitochondrion is central to the control and execution of the apoptotic pathway in Leishmania. nih.gov Since the parasite possesses a single, large mitochondrion, any irreversible damage to this organelle has catastrophic consequences for its survival. nih.gov Stibogluconate induces significant oxidative stress, which disrupts the integrity of the mitochondrial membrane. patsnap.comnih.gov This disruption leads to mitochondrial dysfunction, including the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov
The release of cytochrome c is a critical step that activates downstream effector molecules. nih.gov In parasites, this leads to the activation of caspase-like proteases. These proteases are part of the machinery that executes the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of a dying cell. nih.govnih.gov
Modulation of Parasite Intracellular Signaling Pathways
Beyond inducing apoptosis, stibogluconate actively interferes with the parasite's internal signaling and metabolic pathways. patsnap.com This disruption impairs the parasite's ability to regulate essential functions necessary for its survival, growth, and proliferation, such as cell division and differentiation. patsnap.com By destabilizing these critical regulatory networks, the drug weakens the parasite, rendering it more vulnerable to both the direct toxic effects of the compound and the host's immune defenses. patsnap.com
One of the specific molecular targets identified is DNA topoisomerase I. drugbank.com Stibogluconate directly inhibits this enzyme, which is crucial for controlling the topological states of DNA during replication and transcription. drugbank.com This inhibition leads to a significant decrease in the synthesis of the parasite's DNA, RNA, and proteins, ultimately halting its ability to multiply and sustain itself. drugbank.comnih.gov Research has shown that exposure to stibogluconate results in a substantial reduction in the levels of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are vital for energy-dependent macromolecular synthesis. drugbank.comnih.gov
Interaction of Stibogluconate with Host Immune Responses in Research Models
The efficacy of stibogluconate is not solely dependent on its direct toxicity to the parasite; it also involves a crucial interaction with the host's immune system. patsnap.comnih.gov The drug's mechanism is multifaceted, activating both the innate and adaptive arms of the immune system to mount a more effective anti-leishmanial response. nih.gov This immune activation is considered essential for clearing the intracellular parasites and preventing relapse. nih.gov Evidence from research models suggests that the in vivo effectiveness of antimonial therapy relies on an intact T-cell compartment, underscoring the immune-based component of its action. nih.gov
Stibogluconate has been shown to modulate the function of macrophages, the very host cells that Leishmania parasites infect and inhabit. patsnap.com Instead of being passive hosts, macrophages treated with the drug become more effective at killing the intracellular parasites. nih.gov The drug enhances the production of cytokines, which are signaling proteins that orchestrate the immune response. patsnap.com Furthermore, it stimulates macrophages to generate more reactive oxygen species (ROS), creating a hostile intracellular environment for the parasite. patsnap.com
Studies investigating specific cytokine responses have found that treatment with sodium stibogluconate can increase the production of interferon-gamma (IFN-γ). nih.gov IFN-γ is a critical cytokine for macrophage activation and resistance to Leishmania infection. This suggests that the drug helps to polarize the immune response towards a protective T helper 1 (Th1) phenotype. nih.gov
| Immune Component | Effect of Stibogluconate | Outcome in Research Models |
| Macrophages | Enhances microbicidal activity. patsnap.com | Increased killing of intracellular amastigotes. nih.gov |
| Cytokines | Stimulates production of signaling proteins like IFN-γ. patsnap.comnih.gov | Promotes a protective Th1-type immune response. nih.gov |
| Reactive Oxygen Species (ROS) | Increases production within macrophages. patsnap.com | Creates a more potent parasiticidal environment inside the host cell. patsnap.com |
In a broader context, pentavalent antimonials as a class of compounds have demonstrated significant immunostimulatory properties in various research settings. nih.gov In vitro studies have shown that treating normal antigen-presenting cells with pentavalent antimony enhances their ability to stimulate T-cells. nih.gov This suggests that antimonials can augment the host's adaptive immune response, leading to a more robust and specific attack against the Leishmania parasites. nih.gov
Mechanisms of Acquired Resistance to Stibogluconate in Leishmania
Mechanisms Affecting Intracellular Antimony Concentration
A primary strategy for parasite survival is to minimize the intracellular accumulation of the toxic Sb(III). This is achieved through a combination of reduced drug uptake, increased drug efflux, and sequestration of the drug into intracellular compartments. frontiersin.orgscielo.br
Reduced Drug Uptake Mechanisms in Resistant Strains
The entry of the active trivalent form of antimony, Sb(III), into Leishmania cells is primarily mediated by a specific membrane protein called aquaglyceroporin 1 (AQP1). nih.govnih.gov Resistant parasites frequently exhibit decreased uptake of Sb(III). scielo.br This reduction is often linked to the downregulation or mutation of the AQP1 gene. scielo.brnih.gov Studies have shown that decreased expression of AQP1 correlates with reduced Sb(III) accumulation and increased resistance in both laboratory-selected mutants and clinical isolates. nih.govnih.gov Point mutations in the AQP1 gene have also been identified in clinical samples and are associated with a drug-resistant phenotype, potentially by altering the protein's structure and function, thereby impeding antimonial uptake. aimspress.com
Enhanced Drug Efflux Systems and Transporter Proteins (e.g., Multidrug Resistance Protein A (MRPA), P-glycoprotein (Pgp))
Once inside the parasite, Sb(III) can be actively expelled from the cell. This efflux is mediated by ATP-binding cassette (ABC) transporters. researchgate.net Two key proteins involved in this process are Multidrug Resistance Protein A (MRPA) and P-glycoprotein (Pgp).
Multidrug Resistance Protein A (MRPA): This transporter, also known as PgpA, is a member of the ABCC subfamily. nih.gov MRPA does not pump out the drug directly. Instead, it facilitates the sequestration of Sb(III) after it has formed a conjugate with intracellular thiols, such as trypanothione (B104310). nih.govscidev.net This metal-thiol conjugate is then transported into intracellular vesicles, effectively removing it from the cytoplasm. nih.govresearchgate.net Overexpression or amplification of the MRPA gene is a common finding in antimonial-resistant Leishmania isolates and is considered a key mechanism of resistance. researchgate.netscielo.brscidev.net Increased MRPA gene expression has been observed in resistant lines of multiple Leishmania species, including L. guyanensis, L. amazonensis, and L. braziliensis. nih.gov
P-glycoprotein (Pgp): Pgp-like transporters are another class of ABC proteins implicated in drug resistance in Leishmania. nih.govrevistabiomedica.org Overexpression of these transporters can confer a multidrug resistance (MDR) phenotype by actively pumping a wide range of compounds out of the cell. nih.govmdpi.com In the context of antimonial resistance, increased levels of Pgp have been detected in resistant Leishmania lines, suggesting a role in the direct efflux of the drug or its metabolites from the parasite. nih.govnih.gov
| Transporter Protein | Function in Resistance | Associated Leishmania Species | Key Research Findings |
| Aquaglyceroporin 1 (AQP1) | Mediates Sb(III) uptake; downregulation/mutation reduces drug entry. | L. donovani, L. infantum, L. major | Decreased AQP1 expression and point mutations are correlated with resistance in clinical isolates. nih.govnih.govaimspress.com |
| Multidrug Resistance Protein A (MRPA) | Sequesters Sb-thiol conjugates into intracellular vesicles. | L. donovani, L. guyanensis, L. amazonensis, L. braziliensis | Gene amplification and overexpression are frequently observed in resistant strains. researchgate.netnih.gov |
| P-glycoprotein (Pgp) | Efflux pump that actively removes drugs from the cell. | Leishmania tropica | Overexpression contributes to a multidrug resistance phenotype. nih.govnih.gov |
Sequestration of Antimony within Parasite Compartments
As mentioned, the MRPA transporter plays a crucial role in sequestering antimony-thiol conjugates into intracellular vesicles. nih.govresearchgate.net This mechanism effectively compartmentalizes the toxic drug, preventing it from reaching its intracellular targets and inhibiting vital parasite functions. nih.gov This sequestration is an ATP-dependent process, highlighting the parasite's active metabolic effort to detoxify its internal environment. nih.gov The sequestered conjugates may then be expelled from the cell through exocytosis via the flagellar pocket. researchgate.netresearchgate.net
Alterations in Antimony Metabolism and Detoxification
For sodium stibogluconate (B12781985) to be effective, the administered pentavalent antimony (Sb(V)) must be reduced to the pharmacologically active trivalent state (Sb(III)). nih.govresearchgate.net Resistant parasites have evolved mechanisms to interfere with this activation step.
Diminished Biological Reduction of Sb(V) to Active Sb(III))
The reduction of Sb(V) to Sb(III) is a critical activation step that is thought to occur both within the host macrophage and the parasite itself. nih.govnih.gov This conversion can be catalyzed by parasite-specific enzymes like thiol-dependent reductase (TDR1). A key mechanism of resistance involves a decreased capacity of the parasite to perform this reduction. nih.govasm.org
Studies have shown that Leishmania amastigotes resistant to sodium stibogluconate have a diminished ability to reduce Sb(V) to Sb(III). asm.orguni-hannover.de These resistant parasites often show cross-resistance to other Sb(V) drugs but retain susceptibility to Sb(III), directly implicating the reduction step as the point of resistance. asm.org By failing to efficiently convert the prodrug into its active, toxic form, the parasite effectively neutralizes the therapeutic agent. researchgate.netuni-hannover.de
Role of Thiol Metabolism in Resistance
Thiol metabolism is central to the detoxification processes and maintenance of intracellular redox balance in Leishmania. nih.gov The parasite's ability to modulate this pathway is a cornerstone of its resistance to stibogluconate. The drug, administered as pentavalent antimony (SbV), is believed to be reduced to its more toxic trivalent form (SbIII), which then targets the parasite's thiol system. nih.govfrontiersin.org Resistance mechanisms are closely linked to the parasite's capacity to manage the oxidative stress induced by the drug and to detoxify SbIII. nih.govnih.gov
Increased Intracellular Thiol Concentrations (e.g., Trypanothione, Glutathione)
A primary mechanism of resistance involves the elevation of intracellular thiol levels, particularly glutathione (B108866) (GSH) and trypanothione (T(SH)₂). scidev.netresearchgate.net Trypanothione, a unique conjugate of glutathione and spermidine (B129725), is the principal low-molecular-weight thiol in Leishmania and is crucial for parasite survival. nih.gov Resistant parasites often exhibit an enhanced capacity to synthesize these thiols. researchgate.net This is achieved through the upregulation of rate-limiting enzymes such as gamma-glutamylcysteine (B196262) synthetase (γ-GCS) for glutathione synthesis. nih.govcambridge.org
The increased pool of these thiols serves multiple protective functions. Firstly, they act as potent antioxidants, neutralizing the reactive oxygen species (ROS) generated by antimonial drugs, thereby mitigating oxidative damage. nih.govnih.gov Studies have shown that antimony-unresponsive field isolates of L. donovani have higher thiol levels, which correlates with a decreased generation of ROS and a higher scavenging activity. nih.gov Secondly, thiols, especially trypanothione, can form conjugates with the toxic SbIII (T[Sb-SG]₃). nih.gov These conjugates are then sequestered into intracellular vesicles or actively pumped out of the cell, effectively reducing the intracellular concentration of the active drug. nih.gov Research on L. infantum isolates from treatment-refractory patients strongly suggests that increased thiol levels are a key factor in their resistance to both antimony and nitric oxide. nih.gov
| Thiol Compound | Role in Stibogluconate Resistance | Key Enzymes Involved | Source |
| Glutathione (GSH) | Precursor to Trypanothione; Direct antioxidant; Conjugates with SbIII. | Gamma-glutamylcysteine synthetase (γ-GCS) | nih.gov, cambridge.org, researchgate.net |
| Trypanothione (T(SH)₂) | Main redox buffer; Forms conjugates with SbIII for detoxification and efflux. | Ornithine decarboxylase (ODC); Trypanothione synthetase | nih.gov, researchgate.net |
Altered Trypanothione Reductase Activity and Expression
Trypanothione reductase (TR) is a vital enzyme responsible for maintaining the reduced state of trypanothione [T(SH)₂], which is essential for the parasite's antioxidant defense. patsnap.comnih.gov The active form of stibogluconate, SbIII, is known to inhibit trypanothione reductase, disrupting the thiol redox cycle and increasing the parasite's susceptibility to oxidative stress. frontiersin.orgresearchgate.net
In response, resistant Leishmania isolates have been found to exhibit altered TR activity and expression. Overexpression of the trypanothione reductase gene has been observed in some antimony-resistant clinical isolates. researchgate.netnih.gov This increased production of the TR enzyme helps the parasite counteract the inhibitory effect of SbIII, maintain a sufficient pool of reduced trypanothione, and preserve its defense against oxidative damage. scidev.net Furthermore, mutations in the TR gene have been investigated as a potential resistance mechanism in Leishmania tropica. nih.gov Structural changes in the enzyme's active site could potentially reduce its affinity for SbIII, thereby conferring resistance. nih.gov
Involvement of Specific Genes in Antimony Resistance (e.g., LmACR2, TDRl)
The activation of the prodrug stibogluconate (SbV) to its cytotoxic trivalent form (SbIII) is a critical step for its antileishmanial activity. nih.gov Specific parasite enzymes, or reductases, are believed to carry out this reduction. Two such enzymes that have been implicated in this process are Leishmania major arsenate reductase 2 (LmACR2) and thiol-dependent reductase 1 (TDR1). frontiersin.orgresearchgate.net
LmACR2 : This enzyme, a homolog of a yeast arsenate reductase, has been shown to reduce both arsenate (AsV) and pentavalent antimony (SbV). nih.govfiu.edu Studies have demonstrated that transfection of Leishmania with the LmACR2 gene increases the parasite's sensitivity to Pentostam (sodium stibogluconate). nih.gov This suggests that LmACR2 is involved in activating the drug within the parasite. Consequently, a downregulation or loss of function of this enzyme could be a mechanism of resistance by preventing the formation of toxic SbIII. researchgate.net
TDR1 : This thiol-dependent reductase has also been identified as capable of reducing SbV to SbIII. researchgate.net Similar to LmACR2, reduced expression or activity of TDR1 could lead to decreased drug activation and subsequent resistance.
Research on clinical isolates has shown varied expression levels of these genes. In some resistant isolates of L. donovani and L. tropica, the expression of both ACR2 and TDR1 was found to be significantly higher compared to sensitive strains, which seems counterintuitive to the resistance mechanism. nih.gov This highlights the complexity and potential diversity of resistance pathways, suggesting that in some contexts, these enzymes might play roles other than simple drug activation or that their upregulation is part of a broader, multifactorial stress response. nih.gov
Target Site Modifications and Bypass Mechanisms
The primary mode of action for stibogluconate involves the disruption of the parasite's thiol redox metabolism, with trypanothione reductase being a key molecular target. frontiersin.orgnih.gov Resistance can emerge through mechanisms that either modify this target or create bypass pathways to mitigate the drug's effects.
Genetic Heterogeneity and Evolution of Resistance in Parasite Populations
The development of resistance to stibogluconate is not a uniform process; it is characterized by significant genetic and phenotypic heterogeneity among parasite populations. nih.gov The molecular adaptations leading to resistance can vary depending on the parasite's genetic background, meaning that a resistance marker identified in one population may not be universal. nih.gov This diversity presents a major challenge for the development of molecular tools for monitoring and controlling drug resistance in the field. nih.govnih.gov
Studies comparing different clinical isolates of L. donovani from a single endemic region in Nepal revealed that resistant parasites emerged with heterogeneous molecular features. nih.gov This indicates that under drug pressure, different parasite lineages can evolve distinct biochemical pathways to achieve the same outcome of resistance. This genomic flexibility, which can involve gene copy number variations, aneuploidy, and single nucleotide polymorphisms, is crucial for the parasite's ability to adapt to chemotherapy. nih.gov
Strain-Specific and Species-Specific Resistance Mechanisms (e.g., L. donovani, L. tropica)
The mechanisms of resistance can differ significantly not only between individual strains but also between different Leishmania species, which are known to have varying intrinsic sensitivities to antimonials. africaresearchconnects.comasm.org
For instance, in the Indian subcontinent, resistance in L. donovani, the causative agent of visceral leishmaniasis, has been a major clinical problem. nih.gov Studies on Indian isolates have frequently linked resistance to alterations in thiol metabolism and the expression of specific transporters. nih.gov In contrast, research on L. tropica, a cause of cutaneous leishmaniasis, has also implicated thiol metabolism but has additionally highlighted specific mutations in the trypanothione reductase gene as a potential factor. nih.govnih.gov One study that selected an L. tropica line for resistance in vitro found a stable phenotype associated with a circular extrachromosomal DNA element, which was not recognized by probes for key thiol metabolism genes, suggesting a novel resistance mechanism in this species. nih.gov
Furthermore, comparative studies of clinical isolates have revealed that an L. tropica isolate causing visceral leishmaniasis in India exhibited a distinct gene expression profile compared to resistant L. donovani from the same region, particularly in genes related to antimony reduction and thiol metabolism. nih.gov This underscores that resistance phenotypes are shaped by the unique genetic and evolutionary history of each parasite species and strain. nih.gov
Gene Amplification as a Resistance Mechanism
Gene amplification is a prominent mechanism through which Leishmania parasites develop resistance to sodium stibogluconate. This process allows the parasite to increase the production of proteins that can detoxify the drug or prevent it from reaching its target. The amplified DNA is often found on extrachromosomal elements, which can be either circular or linear. Current time information in Delhi, IN.nih.gov This genomic plasticity is a key factor in the survival and adaptation of Leishmania under drug pressure. nih.gov
Several key genes have been identified as being amplified in stibogluconate-resistant Leishmania strains. A significant category includes genes encoding ATP-binding cassette (ABC) transporters. nih.govbhu.ac.in These transporters function as efflux pumps, actively removing the drug from the parasite's cytoplasm or sequestering it within intracellular vesicles. nih.govcore.ac.uk The P-glycoprotein A (PGPA), a member of the ABC transporter family, is frequently overexpressed in antimony-resistant parasites due to gene amplification. bhu.ac.in
Another critical group of amplified genes is involved in the trypanothione biosynthesis pathway. nih.gov Trypanothione is a key antioxidant in Leishmania that helps to neutralize the oxidative stress induced by antimonial compounds. bhu.ac.in Genes such as gamma-glutamylcysteine synthetase (GCS) and ornithine decarboxylase (ODC) are often amplified in resistant strains. nih.govnih.gov Increased expression of GCS leads to higher levels of glutathione and subsequently trypanothione, which enhances the parasite's ability to detoxify the drug and manage oxidative stress. nih.govstrath.ac.uk The amplification of the trypanothione reductase gene has also been observed, further boosting the parasite's antioxidant capacity. nih.gov
Research has shown that the copy number of these amplified genes often correlates with the level of resistance to pentavalent antimony. ias.ac.in The amplified DNA sequences, such as R circles, G circles, and H circles, are extrachromosomal and can arise in response to stepwise increases in drug concentration. Current time information in Delhi, IN.nih.gov
Below is a table summarizing key genes that are amplified in stibogluconate-resistant Leishmania.
| Gene Category | Specific Gene(s) | Function of Gene Product | Consequence of Amplification |
| ABC Transporters | PGPA (P-glycoprotein A), MRPA | Drug efflux pump, sequestration of drug-thiol conjugates | Increased removal of antimony from the cell, reduced intracellular drug concentration |
| Thiol Metabolism | GCS (gamma-glutamylcysteine synthetase) | Catalyzes the first step in glutathione biosynthesis | Increased levels of glutathione and trypanothione, enhanced drug detoxification and antioxidant defense |
| Polyamine Pathway | ODC (ornithine decarboxylase) | Key enzyme in spermidine synthesis (a precursor for trypanothione) | Increased production of trypanothione |
| Folate Metabolism | DHFR-TS (dihydrofolate reductase-thymidylate synthase) | Enzymes in the folate pathway | Resistance to antifolates (can be co-selected) |
Parasite Fitness and Virulence in Stibogluconate-Resistant Strains
Longitudinal studies have shown that stibogluconate-resistant (SSG-R) strains of L. donovani can be more virulent than their stibogluconate-susceptible (SSG-S) counterparts. nih.govbhu.ac.in In experimental models, infections with SSG-R strains resulted in significantly higher parasite burdens over time compared to infections with SSG-S strains. nih.govbhu.ac.inbhu.ac.in This suggests that exposure to stibogluconate might inadvertently select for more virulent parasite populations. nih.govbhu.ac.in
Furthermore, in vitro investigations have revealed that stibogluconate resistance is associated with a greater ability of the parasite to withstand the host's immune response. nih.govbhu.ac.in SSG-R parasites have demonstrated increased resistance to being killed by activated macrophages and are more tolerant to oxidative stressors like hydrogen peroxide. nih.govbhu.ac.inbhu.ac.in This enhanced survival capacity within the host macrophage, the primary cell type infected by Leishmania, is a key indicator of increased virulence.
This potential link between antimony resistance and heightened virulence poses a significant challenge to disease control, as treatment failure could lead to the spread of more aggressive parasite strains. nih.gov
Pre Clinical Evaluation and Research Models of Stibogluconate Efficacy
In Vitro Efficacy Profiling of Stibogluconate (B12781985)
In vitro studies are fundamental in the initial screening and characterization of antileishmanial compounds. For stibogluconate, these assays have revealed important details about its stage-specific activity and potency.
Susceptibility testing of the promastigote stage, the motile, flagellated form of the Leishmania parasite found in the sandfly vector, has yielded interesting results for stibogluconate. Studies have shown that preservative-free sodium stibogluconate exhibits limited activity against Leishmania panamensis promastigotes. nih.gov In contrast, some research has indicated that the conventional promastigote screening assay may not always correlate with clinical outcomes. nih.govafricaresearchconnects.com For instance, a laboratory-generated resistant strain of L. major was able to grow in high concentrations of Pentostam (a brand of sodium stibogluconate) as promastigotes but was sensitive at much lower concentrations in the amastigote/macrophage system. nih.govafricaresearchconnects.com This suggests that the direct effect of the drug on promastigotes might not be the primary mechanism of its therapeutic action in a clinical setting.
It has also been noted that some of the observed in vitro activity against promastigotes could be attributed to preservatives, such as m-chlorocresol, present in certain formulations of sodium stibogluconate. nih.gov When this preservative was removed, the activity against promastigotes was significantly reduced. nih.gov
The clinically relevant stage of the Leishmania parasite is the amastigote, the non-motile form that resides and multiplies within host macrophages. plos.org Intramacrophage amastigote assays are therefore considered a more accurate predictor of in vivo drug activity. nih.gov Research has consistently demonstrated that sodium stibogluconate is highly active against intracellular amastigotes. nih.govnih.govasm.org
Studies have shown that while sodium stibogluconate is inactive against axenic amastigotes (amastigotes grown outside of host cells), it shows good efficacy against intracellular amastigotes of Leishmania donovani. nih.govasm.org This suggests that the host macrophage plays a critical role in the drug's mechanism of action. nih.govafricaresearchconnects.com The inhibitory action of Pentostam appears to be mediated through the macrophage rather than a direct toxic effect on the parasite itself. nih.govafricaresearchconnects.com
The human leukemia monocyte cell line THP-1 is a commonly used model for Leishmania infection in these assays and has been described as a suitable model for drug screening. plos.org
The half maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for stibogluconate in various Leishmania species and stages.
For intracellular amastigotes of L. donovani, the IC50 of sodium stibogluconate has been reported to be in the range of 22 to 28 µg SbV/ml for Pentostam, and 9 to 11 µg SbV/ml for a crystalline substance of sodium stibogluconate. nih.govasm.org In contrast, the IC50 against axenic promastigotes was found to be greater than 64 µg SbV/ml, highlighting the differential susceptibility of the parasite stages. nih.govasm.org
In studies with Leishmania panamensis, the IC50 of ether-extracted sodium stibogluconate against intracellular amastigotes was 10.3 µg of Sb per ml. nih.gov The various fractions of this extracted compound showed IC50s ranging from 10.1 to 15.4 µg of Sb per ml. nih.gov
| Leishmania Species | Parasite Stage | Stibogluconate Formulation | IC50 (µg SbV/ml) | Reference |
|---|---|---|---|---|
| L. donovani | Intracellular Amastigote | Pentostam | 22 - 28 | nih.govasm.org |
| L. donovani | Intracellular Amastigote | Crystalline Sodium Stibogluconate | 9 - 11 | nih.govasm.org |
| L. donovani | Axenic Promastigote | Pentostam/Crystalline | >64 | nih.govasm.org |
| L. panamensis | Intracellular Amastigote | Ether-extracted Sodium Stibogluconate | 10.3 | nih.gov |
| L. panamensis | Intracellular Amastigote | Fractions of Ether-extracted Sodium Stibogluconate | 10.1 - 15.4 | nih.gov |
In Vivo Efficacy Studies in Animal Models
Animal models are indispensable for evaluating the efficacy of antileishmanial drugs in a whole-organism setting, providing insights into drug distribution, metabolism, and therapeutic effect on parasite burden in different organs.
The BALB/c mouse is a widely used and well-established inbred strain for studying both visceral and cutaneous leishmaniasis. nih.govnih.gov These mice are susceptible to infection with various Leishmania species, including L. donovani (causing visceral leishmaniasis) and L. major (causing cutaneous leishmaniasis), making them a suitable model for testing the efficacy of drugs like sodium stibogluconate. nih.govnih.gov
In models of visceral leishmaniasis, BALB/c mice infected with L. donovani have been used to assess the effectiveness of different formulations of sodium stibogluconate. nih.gov These studies have demonstrated the drug's ability to reduce parasite numbers in infected organs. nih.gov Similarly, for cutaneous leishmaniasis, BALB/c mice infected with L. major have been employed to investigate the antileishmanial activity of sodium stibogluconate and its impact on lesion development. nih.gov
A key measure of in vivo efficacy is the reduction of parasite burden in target organs. In visceral leishmaniasis, the liver, spleen, and bone marrow are the primary sites of infection. nih.govmdpi.comnih.gov Studies in BALB/c mice have shown that the therapeutic effect of sodium stibogluconate is organ-dependent. nih.gov
Treatment with both free and liposomal or niosomal formulations of sodium stibogluconate has been shown to significantly reduce parasite numbers in the liver, with suppression rates of approximately 99%. nih.gov However, the effect on parasites residing in the spleen and bone marrow is often less pronounced. nih.gov Even with increased concentrations and doses of free drug, the impact on parasite numbers in the spleen and bone marrow has been minimal. nih.gov
In acute infections, both free and vesicular forms of sodium stibogluconate have caused significant suppression of parasite numbers in the spleen and liver. capes.gov.br In chronic infections, however, the efficacy of free sodium stibogluconate was found to be ineffective against parasites in the spleen, liver, and bone marrow. capes.gov.br Vesicular formulations showed some efficacy in reducing liver parasite burdens in chronic infections. capes.gov.br
| Infection Model | Stibogluconate Formulation | Liver Parasite Reduction | Spleen Parasite Reduction | Bone Marrow Parasite Reduction | Reference |
|---|---|---|---|---|---|
| Visceral Leishmaniasis (L. donovani) | Free, Liposomal, Niosomal | ~99% suppression | Little effect | Little effect | nih.gov |
| Acute Visceral Leishmaniasis (L. donovani) | Free and Vesicular | Significant suppression (p < 0.001) | Significant suppression (p < 0.01) | Not specified | capes.gov.br |
| Chronic Visceral Leishmaniasis (L. donovani) | Free | Ineffective | Ineffective | Ineffective | capes.gov.br |
| Chronic Visceral Leishmaniasis (L. donovani) | Vesicular | Significant suppression (p < 0.005) | Not specified | Not specified | capes.gov.br |
Hamster Models for Specific Leishmania Species
The golden hamster (Mesocricetus auratus) is considered an excellent experimental model for studying the pathogenesis of visceral leishmaniasis (VL) because the progression of the disease in this animal closely parallels that in humans. nih.gov This makes it a preferred model for assessing the efficacy of drugs and vaccines against VL caused by species such as Leishmania infantum and Leishmania donovani. nih.gov
Research has utilized hamsters to evaluate stibogluconate treatment for infections with specific Leishmania species. In one study, hamsters were experimentally infected with either Leishmania (Leishmania) chagasi or Leishmania (Leishmania) amazonensis. The subsequent treatment with sodium stibogluconate demonstrated species-dependent efficacy. nih.govscielo.br The hamster model has also been noted as promising for studying American tegumentary leishmaniasis caused by Leishmania (Viannia) braziliensis, as the resulting skin ulcers are very similar to those observed in human cutaneous leishmaniasis. researchgate.net
Evaluation of Stibogluconate Activity against Different Leishmania Species and Strains in Animal Models
The efficacy of sodium stibogluconate has been evaluated in various animal models against a range of Leishmania species and strains, revealing significant variability in treatment response.
In a hamster model, treatment with sodium stibogluconate led to the complete elimination of L. chagasi parasites from the spleen. nih.govscielo.br However, in hamsters infected with L. amazonensis, the same treatment regimen did not achieve a parasitological cure, highlighting a difference in susceptibility between these two species. nih.govscielo.br
Studies in BALB/c mice using various clinical isolates of L. donovani have demonstrated interstrain variability in response to stibogluconate. nih.govnih.gov A single dose of free sodium stibogluconate (SSG) either produced a greater than 97% reduction in liver parasite burdens for some strains (classified as SSG-responsive) or had no significant effect on others (SSG-nonresponsive). nih.govnih.gov For certain responsive strains, a significant reduction in parasite loads was also observed in the spleen and bone marrow. nih.gov The use of a nonionic surfactant vesicular formulation of SSG (SSG-NIV) proved more effective than free SSG against all tested strains. nih.gov In SSG-nonresponsive strains, the vesicular formulation caused at least a 95% reduction in liver parasite burdens. nih.gov Further murine studies comparing free SSG with two different vesicular formulations (SSG-NIV and SSG-NIV-dextran) against L. donovani ranked their efficacy as SSG-NIV-dextran > SSG-NIV > SSG. nih.gov
| Leishmania donovani Strain | Infectivity (Liver Parasite Burden, Log10 LDU ± SEM) | Response to Free SSG (% Reduction in Liver Parasite Burden) | Response to Vesicular SSG (SSG-NIV) (% Reduction in Liver Parasite Burden) |
|---|---|---|---|
| MHOM/ET/67:LV82 | 4.13 ± 0.04 | >97% (Responsive) | >98% |
| 20001 | 2.89 ± 0.12 | >98% (Responsive) | >98% |
| 20003 | 3.13 ± 0.11 | No Significant Effect (Nonresponsive) | >96% |
| 20006 | 4.01 ± 0.05 | >98% (Responsive) | >98% |
| 20009 | 3.58 ± 0.06 | >97% (Responsive) | >98% |
| 200011 | 3.88 ± 0.05 | No Significant Effect (Nonresponsive) | >95% |
| 200015 | 3.82 ± 0.07 | No Significant Effect (Nonresponsive) | >97% |
| 200016 | 3.51 ± 0.07 | >98% (Responsive) | >98% |
Pharmacokinetic and Toxicology Studies in Pre-clinical Animal Models
Antimony Absorption, Distribution, and Elimination Kinetics in Animal Species (e.g., dogs, mice)
Pharmacokinetic studies of pentavalent antimony (SbV) from sodium stibogluconate show rapid elimination primarily through renal excretion. nih.govdermnetnz.org In healthy dogs administered free sodium stibogluconate intravenously, SbV levels in plasma dropped quickly. nih.gov The pharmacokinetic data for these animals were best described by a bicompartmental open model with first-order elimination. nih.gov The elimination half-lives (t½β) were very short, recorded at 71 ± 18 minutes and 88 ± 31 minutes for two different doses, respectively. nih.gov
In mice, the pharmacokinetics were altered by the drug's formulation. A vesicular formulation of SSG was found to increase the concentration of SbV in tissues infected with Leishmania. nih.gov This formulation strategy helped target the drug to the infected tissues and avoid the rapid renal excretion typically seen with free SSG. nih.gov
| Parameter | Value (Mean ± SD) |
|---|---|
| Elimination Half-Life (t½β) at 10 mg/kg | 71 ± 18 min |
| Elimination Half-Life (t½β) at 40 mg/kg | 88 ± 31 min |
Influence of Drug Formulation on Antimony Pharmacokinetics and Tissue Distribution in Animals
Drug formulation significantly impacts the pharmacokinetics and tissue distribution of antimony. A comparative study in healthy dogs between free SSG and a nonionic surfactant vesicular formulation (SSG-NIV) found that both produced similar antimony pharmacokinetics in plasma. nih.gov However, a different formulation, SSG-NIV-dextran, was associated with a high degree of efficacy in mouse studies, suggesting that this formulation leads to high tissue concentrations of toxic SbV. nih.gov
Assessment of Toxicity Parameters in Healthy Animals during Pre-clinical Studies
Pre-clinical studies in healthy animals have been conducted to assess the toxicity profile of sodium stibogluconate and its various formulations. In healthy dogs, acute toxic effects were observed with certain formulations. nih.gov Every dog that received the SSG-NIV-dextran formulation exhibited chills, salivation, and respiratory distress during infusion. nih.gov Treatment with the SSG-NIV formulation resulted in a significant increase in aspartate aminotransferase (AST) levels 24 hours post-dosing, though these levels returned to baseline one month later. nih.gov
Notably, interspecies differences in toxicity were observed. The SSG-NIV-dextran formulation, which was acutely toxic to dogs, produced no obvious adverse effects in mice at a comparatively higher dose. nih.gov
Other studies in mice have focused on hepatotoxicity. Administration of sodium stibogluconate led to a significant increase in the serum levels of AST, alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP). semanticscholar.orgresearchgate.net Histopathological examination of the liver tissue from these mice revealed severe necrosis and hepatocellular vacuolar degeneration. semanticscholar.org
| Animal Model | Formulation | Observed Toxicity Parameters |
|---|---|---|
| Dog | SSG-NIV-dextran | Acute chills, salivation, respiratory distress |
| SSG-NIV | Significant increase in AST at 24h, resolved by 1 month | |
| Mouse | Sodium Stibogluconate (Pentostam) | Significant increase in serum AST, ALT, ALP; Hepatocytic necrosis |
Structure Activity Relationship Sar and Synthetic Research Relevant to Stibogluconate
Chemical Nature and Composition of Stibogluconate (B12781985)
Understanding of Stibogluconate as a Complex Mixture of Polymeric Antimony-Carbohydrate Complexes
Sodium stibogluconate is not a single, discrete chemical entity but rather a complex and somewhat ambiguous mixture of substances. wikipedia.orgnih.gov It is produced through the reaction of pentavalent antimony (Sb(V)) with gluconic acid. nih.govnih.gov The resulting product is a heterogeneous collection of antimony-carbohydrate complexes with varying degrees of polymerization. nih.gov This heterogeneity means that solutions of sodium stibogluconate may contain multiple distinct antimony compounds. wikipedia.org Research has suggested that the molecular masses of the components within this mixture can range significantly, from approximately 100 to 4,000 Daltons. nih.gov The precise structure of the components is not definitively known, and any single depicted chemical structure is considered an idealization. wikipedia.orgacs.org The complexity of the mixture has been a challenge for detailed structural elucidation using techniques like NMR spectroscopy. nih.gov
Identification of Active Antimony Species in Biological Systems
It is widely accepted that pentavalent antimony (Sb(V)), as present in the stibogluconate mixture, acts as a prodrug. nih.govnih.govresearchgate.net The Sb(V) form is relatively inert and must be reduced to the more toxic, trivalent antimony (Sb(III)) to exert its antileishmanial effect. acs.orgnih.govnih.govresearchgate.net This reduction is a critical activation step. Reports indicate that only inorganic antimony(V) and antimony(III), along with some organometallic species and complexes with biological ligands like glutathione (B108866), have been successfully identified in biological matrices. rsc.org The parasite itself is capable of this reduction, which explains why Sb(V) is effective against the amastigote stage of Leishmania but not the promastigote stage, which lacks the necessary reducing capacity. nih.govnih.gov
Elucidation of Active Antimony Species and Their Role in Antileishmanial Activity
The active species responsible for the antileishmanial activity of stibogluconate is the trivalent form of antimony, Sb(III). acs.orgnih.gov After the reduction from the administered Sb(V) prodrug, Sb(III) disrupts the parasite's critical cellular processes. acs.org A primary mechanism of Sb(III) is the induction of oxidative stress. nih.govresearchgate.net It triggers the generation of reactive oxygen species (ROS) within the parasite, which leads to mitochondrial dysfunction and subsequent DNA damage, ultimately causing apoptotic cell death. nih.govresearchgate.net Furthermore, Sb(III) interferes with the parasite's unique thiol metabolism, which is centered around trypanothione (B104310). researchgate.net By depleting intracellular thiols, Sb(III) compromises the parasite's primary defense against oxidative stress, increasing its vulnerability. nih.gov The ability of Leishmania to resist antimony is often linked to its capacity to manage this oxidative stress, for example, by having higher basal levels of intracellular thiols. nih.gov
| Feature | Antimony (V) | Antimony (III) |
| Form in Drug | Prodrug | - |
| Biological State | Inactive form | Active antileishmanial agent acs.orgnih.gov |
| Conversion | Reduced to Sb(III) in vivo nih.gov | Formed via reduction of Sb(V) nih.gov |
| Primary Role | Drug delivery form | Induces oxidative stress and thiol depletion nih.govresearchgate.net |
| Effectiveness | Active against amastigotes (which can reduce it) nih.gov | Directly toxic to the parasite nih.gov |
Investigation of the Coordination Chemistry of Antimony in Stibogluconate and its Metabolites
The precise coordination chemistry of antimony within the stibogluconate mixture remains an area of active investigation due to its complex, polymeric nature. researchgate.net A dimeric structure has been proposed in which two antimony atoms are bridged by an oxygen atom, with each antimony center also coordinated to a molecule of gluconate. researchgate.net In biological systems, after reduction to Sb(III), the antimony's coordination environment changes as it interacts with intracellular molecules. A key interaction is with thiols, particularly glutathione (GSH). researchgate.net Analytical studies have successfully identified complexes of Sb(III) with glutathione in biological samples. rsc.org This interaction is not only central to the drug's mechanism but also to mechanisms of resistance, where Sb(III)-thiol conjugates may be sequestered or actively pumped out of the parasite cell. researchgate.net The antimony atom can act as a Lewis acid, allowing it to coordinate with various biological ligands containing oxygen, nitrogen, and particularly sulfur atoms, as seen in its interaction with cysteine residues in proteins. nih.govmdpi.com
Structure-Activity Relationships of Antimony-Containing Compounds against Leishmania
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For antimony-containing compounds, research has explored how different ligands coordinated to the antimony center affect antileishmanial potency. In one study, a series of new antimony(III) complexes with the general formula [SbLnCl3] were synthesized and tested against Leishmania tropica promastigotes. niscpr.res.in The study found that the nature of the ligand (L) significantly impacted the activity.
Key findings from this research include:
Ligand Type: Antimony(III) complexes containing pyrimidine-based ligands generally demonstrated higher antileishmanial activity than those with pyridine-based ligands. niscpr.res.in
Substituent Effects: The presence of electron-donating substituents on the ligands was found to decrease the antileishmanial activity. niscpr.res.in
Quantitative Correlation: A quantitative structure-activity relationship (QSAR) analysis revealed a correlation between the activity and specific electronic properties of the complexes, such as the net atomic charge on carbon atoms and the bond order of chlorine atoms. niscpr.res.in
The most effective complex identified in this particular study was Sb(2-guanidinobenzimidazole)Cl3. niscpr.res.in These findings highlight that the antileishmanial efficacy of antimony compounds can be fine-tuned by modifying the coordination sphere of the antimony atom, offering a pathway for the rational design of new, potentially more effective, antimonial agents.
| Complex Feature | Observation | Impact on Antileishmanial Activity |
| Ligand Class | Pyrimidine vs. Pyridine | Pyrimidine ligands showed higher activity niscpr.res.in |
| Ligand Substituents | Electron-donating groups | Decreased activity niscpr.res.in |
| Specific Complex | Sb(2-guanidinobenzimidazole)Cl3 | Demonstrated the highest activity in the series niscpr.res.in |
Influence of Ligand Modifications on Antileishmanial Efficacy
The gluconate ligand in stibogluconate is believed to play a crucial role in the drug's stability, solubility, and pharmacokinetic profile. While specific synthetic research focusing on systematic modifications of the gluconate ligand in stibogluconate and the direct impact on antileishmanial efficacy is not extensively documented, broader studies on other pentavalent antimony (Sb(V)) complexes provide valuable insights into how ligand modifications can influence biological activity.
The prevailing hypothesis is that pentavalent antimonials act as prodrugs, which are reduced in vivo to the more toxic and active trivalent antimony (Sb(III)) form. nih.govuni-hannover.de The nature of the organic ligand can influence this reduction process, as well as the delivery of the antimony to the target cells.
Research has explored the synthesis and antileishmanial activity of Sb(V) complexes with various ligands other than gluconic acid. For instance, novel Sb(V) complexes with hydroxypyranone and hydroxypyridinone ligands have been synthesized and evaluated. nih.govresearchgate.netmui.ac.ir Many of these synthesized compounds demonstrated significant in vitro activity against both the promastigote and amastigote forms of Leishmania major. nih.govresearchgate.netmui.ac.ir These studies suggest that the chelation of Sb(V) with different oxygen-donating ligands can produce compounds with potent antileishmanial effects.
One study investigated a series of Sb(V) complexes with hydroxypyranone and hydroxypyridinone ligands and found a correlation between the lipophilicity of the compounds and their antileishmanial activity, suggesting that increased lipophilicity may enhance penetration of the parasite's cell membrane. nih.gov The IC50 values of some of the most active compounds against the amastigote form of L. major were found to be as low as 5.5 µg/mL after 72 hours of incubation. nih.gov
Furthermore, the synthesis of antimony complexes with yeast mannan (B1593421) and its derivatives has been explored as a strategy to target macrophages, which are the host cells for Leishmania amastigotes. nih.gov These complexes are recognized by mannose receptors on the macrophage surface, facilitating their uptake. nih.gov In vitro studies showed that an Sb-mannan complex was more effective at clearing intracellular parasites than the equivalent concentration of antimony in the form of meglumine (B1676163) antimoniate. nih.gov
| Ligand Class | Example Ligand | Key Findings | Reference |
| Hydroxypyranones | Varies | Good in vitro activity against L. major. Increased lipophilicity correlated with increased activity. | nih.gov |
| Hydroxypyridinones | Varies | Good in vitro activity against L. major. | nih.govresearchgate.netmui.ac.ir |
| Polysaccharides | Yeast Mannan | Enhanced uptake by macrophages via mannose receptors, leading to improved in vitro efficacy compared to meglumine antimoniate. | nih.gov |
| Ribonucleosides | Guanosine (B1672433) | Sb(V)-Guanosine complex displayed significant in vitro antileishmanial activity. | nih.gov |
Comparative SAR Studies with Other Antimonials
Comparative studies between sodium stibogluconate and another widely used pentavalent antimonial, meglumine antimoniate, provide further insights into the SAR of this class of drugs. Meglumine antimoniate, also known as Glucantime, utilizes N-methyl-D-glucamine as its ligand. While both drugs are structurally similar in that they are Sb(V) complexes with sugar-derived ligands, subtle differences in their chemical composition and structure may account for observed variations in their efficacy and toxicity profiles.
Several clinical and preclinical studies have compared the effectiveness of sodium stibogluconate and meglumine antimoniate in the treatment of cutaneous leishmaniasis (CL). The results of these studies have been somewhat variable, which may be attributable to differences in the causative Leishmania species, geographical location, and study design.
One comparative study on the treatment of CL found that intralesional administration of meglumine antimoniate resulted in a significantly higher cure rate (82%) compared to sodium stibogluconate (67%) after the first course of therapy. nih.govlokmanhekim.edu.tr Even after a second course of treatment for non-responders, meglumine antimoniate showed a higher efficacy (80%) than sodium stibogluconate (72%). nih.govlokmanhekim.edu.tr
In contrast, another retrospective study comparing the intralesional treatment of Leishmania major cutaneous leishmaniasis found no statistically significant difference in the complete healing rates between sodium stibogluconate (91%) and meglumine antimoniate (88%). medicaljournalssweden.se
A separate clinical trial comparing the two drugs for CL caused by Leishmania (Viannia) braziliensis reported cure rates of 62% for meglumine antimoniate and 55% for sodium stibogluconate, a difference that was not statistically significant. nih.gov
These comparative data suggest that while both sodium stibogluconate and meglumine antimoniate are effective antileishmanial agents, the choice of ligand (gluconic acid vs. N-methyl-D-glucamine) may influence the therapeutic outcome, potentially due to differences in their pharmacokinetic properties or their interaction with the host and parasite. The variability in clinical outcomes also highlights the complex interplay of factors that determine the efficacy of antimonial drugs.
| Study Focus | Antimonial Drugs Compared | Key Efficacy Findings | Reference |
| Intralesional Treatment of CL | Sodium Stibogluconate vs. Meglumine Antimoniate | Meglumine antimoniate showed a significantly higher cure rate (82% vs. 67% after first course). | nih.govlokmanhekim.edu.tr |
| Intralesional Treatment of L. major CL | Sodium Stibogluconate vs. Meglumine Antimoniate | No statistically significant difference in complete healing rates (91% vs. 88%). | medicaljournalssweden.se |
| Treatment of CL due to L. (V.) braziliensis | Sodium Stibogluconate vs. Meglumine Antimoniate | No statistically significant difference in cure rates (55% vs. 62%). | nih.gov |
Advanced Methodologies in Stibogluconate Research
Analytical Techniques for Antimony Speciation and Quantification
The efficacy and toxicity of stibogluconate (B12781985) are intrinsically linked to the various forms, or species, of antimony present in solution and biological systems. The development of sensitive and specific analytical methods has been crucial for characterizing these species and quantifying their distribution.
The complex nature of stibogluconate solutions has been elucidated through the application of powerful mass spectrometry techniques. Research has revealed that what was once considered a simple compound is, in fact, a complex mixture of polymeric antimony (V) species. nih.govacs.orgacs.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has been instrumental in the elemental analysis of antimony, providing exceptional sensitivity and specificity for its detection. When coupled with separation techniques, it allows for the quantification of different antimony-containing species.
Electrospray Mass Spectrometry (ESMS) has provided deeper insights into the molecular composition of stibogluconate solutions. Studies using ESMS have demonstrated that upon dilution, the large polymeric Sb(V)-gluconate complexes present in the original drug formulation degrade into a mixture of non-complexed Sb(V) and several low molecular mass Sb(V)-gluconate complexes. nih.govacs.orgacs.org These complexes have been identified with various stoichiometries, including 1:1, 1:2, 2:2, and others, with the 1:1 complex becoming more prevalent over time in diluted solutions. nih.govacs.org
| Technique | Key Findings in Stibogluconate Research | References |
|---|---|---|
| ICP-MS | Highly sensitive quantification of total antimony in various matrices. | nih.govmdpi.commdpi.com |
| ESMS | Characterization of polymeric Sb(V)-gluconate complexes and their degradation into lower molecular weight species upon dilution. | nih.govacs.orgacs.org |
The biological activity of antimony is highly dependent on its oxidation state, with the trivalent form, Sb(III), being significantly more toxic than the pentavalent form, Sb(V). nih.gov Therefore, the ability to separate and quantify these redox species is critical. High-Performance Liquid Chromatography (HPLC) coupled with a sensitive element-specific detector, such as an atomic spectrometer, is the premier technique for this purpose.
This hyphenated approach allows for the physical separation of Sb(III) and Sb(V) based on their differential interactions with a stationary phase, followed by their highly sensitive detection. rsc.orgresearchgate.netrsc.org Various atomic spectrometry techniques, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Hydride Generation Atomic Absorption Spectrometry (HG-AAS), have been successfully coupled with HPLC for antimony speciation. nih.govrsc.org This methodology has been applied to a range of matrices, providing valuable data on the redox transformation of stibogluconate. However, challenges such as low chromatographic recovery of antimony from complex biological or environmental samples have been noted, often due to the formation of polymeric Sb(V) species. nih.gov
| Coupled Technique | Application in Antimony Speciation | Key Advantages | References |
|---|---|---|---|
| HPLC-ICP-MS | Separation and quantification of Sb(III) and Sb(V) in various samples. | High sensitivity and specificity for antimony isotopes. | nih.govresearchgate.netosti.gov |
| HPLC-HG-AAS | Redox speciation of inorganic antimony. | Good sensitivity and a more cost-effective alternative to ICP-MS. | researchgate.netrsc.org |
While the exact structure of stibogluconate remains complex and not fully defined, Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool in attempting to elucidate its structural features. acs.orgwikipedia.org Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to probe the local chemical environments of the atoms within the gluconate and antimony components. researchgate.net These studies have contributed to the understanding that stibogluconate exists as a mixture of oligomeric structures. researchgate.net NMR provides crucial information on the connectivity and conformation of the organic and inorganic moieties, aiding in the development of more accurate structural models for this complex drug. nuvisan.com
To understand the pharmacokinetics and biodistribution of stibogluconate, it is essential to accurately measure antimony concentrations in various biological samples. Techniques such as hydride generation-atomic absorption spectroscopy and inductively coupled plasma mass spectrometry (ICP-MS) have been utilized for the sensitive quantification of total antimony in matrices like parasite lysates and animal tissues. nih.govcanberra.edu.aunih.gov
Research has shown that following administration, antimony accumulates in tissues such as the spleen and liver, which are primary sites of Leishmania infection. nih.gov The ability to quantify antimony levels in both the host tissues and the parasites themselves is crucial for correlating drug exposure with therapeutic efficacy and for studying mechanisms of drug resistance. nih.gov For instance, studies have demonstrated differences in antimony accumulation between sensitive and resistant Leishmania strains. nih.gov
Molecular Biology and Genetic Approaches in Resistance Studies
The emergence of resistance to stibogluconate is a major clinical challenge. Molecular biology techniques have been indispensable in investigating the genetic basis of this resistance.
Quantitative reverse transcription PCR (qRT-PCR) is a powerful technique used to measure the expression levels of specific genes. mdpi.com In the context of stibogluconate resistance, qRT-PCR has been employed to identify genes that are differentially expressed in resistant versus sensitive Leishmania parasites.
Studies have focused on genes involved in thiol metabolism, such as γ-glutamylcysteine synthetase (γ-GCS), as thiols are known to be involved in the detoxification of heavy metals. nih.gov Research has shown that the expression of parasite γ-GCS can be altered in response to stibogluconate treatment and can differ between sensitive and resistant strains. nih.gov Additionally, gene expression analysis has revealed that host cell gene expression can also be modulated during infection and treatment, highlighting the complex host-parasite interactions that influence drug efficacy. nih.gov These findings provide valuable insights into the molecular pathways that contribute to stibogluconate resistance and may reveal new targets for therapeutic intervention.
| Gene Target | Technique | Relevance to Stibogluconate Resistance | References |
|---|---|---|---|
| γ-glutamylcysteine synthetase (γ-GCS) | qRT-PCR | Differential expression in sensitive vs. resistant Leishmania strains, indicating a role in drug detoxification. | nih.gov |
| Aquaglyceroporin 1 (AQP1) | qRT-PCR | Downregulation in resistant strains, suggesting a role in drug uptake. | nih.gov |
| Ornithine decarboxylase (ODC) | qRT-PCR | Altered expression levels in resistant parasites. | nih.gov |
Genetic Manipulation of Parasites for Resistance Mechanisms Elucidation
The investigation into Stibogluconate resistance in Leishmania parasites has been significantly advanced through the use of genetic manipulation techniques. These methodologies allow researchers to identify and characterize the molecular determinants of resistance, providing a deeper understanding of how parasites adapt to and evade the cytotoxic effects of the drug. A primary focus of this research has been the role of specific genes in modulating the intracellular environment to counteract the drug's mechanism of action.
A key area of investigation has been the parasite's management of oxidative stress and its thiol metabolism. Stibogluconate, a pentavalent antimonial (SbV), is believed to be a prodrug that requires reduction to its more toxic trivalent form (SbIII) to exert its leishmanicidal effect. nih.govstrath.ac.uk This reduction is influenced by the intracellular redox environment, which is largely maintained by glutathione (B108866) (GSH) and its precursor, trypanothione (B104310).
Research has demonstrated that resistance to Stibogluconate is linked to alterations in the expression of genes involved in GSH biosynthesis. nih.govstrath.ac.uk Studies on Leishmania donovani have revealed that resistant strains exhibit quantitative differences in the expression of the heavy chain of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme in the synthesis of GSH. nih.govstrath.ac.uk Sequencing of the γ-GCS heavy chain genes from both Stibogluconate-susceptible and -resistant strains showed them to be identical, indicating that resistance is not due to mutations within the gene itself but rather to its overexpression. nih.govstrath.ac.uk
Overexpression of γ-GCS in resistant parasites leads to higher intracellular levels of GSH. nih.govstrath.ac.uk This increased GSH pool serves a dual purpose in conferring resistance. Firstly, it provides enhanced protection against the oxidative stress induced by the drug. strath.ac.uk Secondly, it can facilitate the efflux of the drug from the parasite, thereby reducing its intracellular concentration. strath.ac.uk
Furthermore, genetic studies have shown that resistant Leishmania can manipulate the host's intracellular environment. In vitro studies have shown that infection of macrophages with Stibogluconate-resistant L. donovani strains leads to a downregulation of the host cell's γ-GCS expression. nih.govstrath.ac.uk This reduction in host GSH levels creates a more oxidative intramacrophage environment, which in turn inhibits the reduction of SbV to the more active SbIII, thus diminishing the drug's efficacy. nih.govstrath.ac.uk
Other genetic mechanisms implicated in Stibogluconate resistance include the amplification of specific genes. This can involve genes encoding for transporters, such as ABC (ATP-binding cassette) transporters, which can actively pump the drug out of the parasite cell. The amplification of these genes leads to an increased number of transporter proteins in the cell membrane, enhancing the efflux of the drug and reducing its intracellular accumulation.
Interactive Data Table: Key Genes in Stibogluconate Resistance
| Gene/Protein | Function | Role in Resistance |
|---|---|---|
| γ-glutamylcysteine synthetase (γ-GCS) | Catalyzes the first and rate-limiting step in glutathione (GSH) biosynthesis. | Overexpression in resistant parasites leads to increased GSH levels, providing protection against oxidative stress and facilitating drug efflux. nih.govstrath.ac.uk |
| ABC Transporters (e.g., PGPA) | ATP-binding cassette transporters involved in the transport of various molecules across cell membranes. | Gene amplification leads to increased efflux of the drug from the parasite, reducing its intracellular concentration. |
Computational Chemistry and Modeling for Structural and Mechanistic Studies
Computational chemistry and molecular modeling have emerged as powerful tools for investigating the structural features and potential mechanisms of action of Stibogluconate and for understanding the basis of resistance at a molecular level. These in silico approaches allow for the prediction and analysis of molecular interactions that are often difficult to study through experimental methods alone.
One of the primary applications of computational modeling in Stibogluconate research is in the study of a putative "Stibogluconate resistance protein." researchgate.net Researchers have utilized bioinformatics tools and computational approaches to model the three-dimensional structure of proteins that are hypothesized to be involved in resistance. researchgate.net This process typically involves template-based modeling, where the amino acid sequence of the target protein is used to build a model based on the known structure of a related protein. researchgate.net
Furthermore, computational models can be used in de novo drug design efforts. researchgate.net By understanding the structure of the resistance protein's binding site, it is possible to design novel ligands that could potentially inhibit its function. researchgate.net Such inhibitors could be used in combination with Stibogluconate to overcome resistance. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach that can be applied to Stibogluconate research. mdpi.com QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com While challenging for a complex compound like Stibogluconate, QSAR could potentially be used to understand the structural features of the antimony complex that are crucial for its leishmanicidal activity.
Molecular dynamics simulations can provide insights into the dynamic behavior of Stibogluconate and its interactions with biological macromolecules over time. These simulations can help in understanding the stability of the drug-target complex and the conformational changes that may occur upon binding.
Interactive Data Table: Applications of Computational Chemistry in Stibogluconate Research
| Computational Method | Application in Stibogluconate Research |
|---|---|
| Homology/Template-Based Modeling | Prediction of the 3D structure of putative Stibogluconate resistance proteins in Leishmania. researchgate.net |
| Molecular Docking | Simulation of the binding of Stibogluconate or its metabolites to target proteins to identify potential binding sites and key interactions. |
| De Novo Drug Design | Design of novel small molecules that could potentially inhibit resistance-conferring proteins. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate the structural features of Stibogluconate with its biological activity, aiding in the design of more potent derivatives. mdpi.com |
Future Directions and Research Gaps in Stibogluconate Studies
Deeper Elucidation of Stibogluconate's Pleiotropic Molecular Targets
Despite decades of use, the precise molecular mechanism of sodium stibogluconate (B12781985) remains incompletely understood. drugbank.comwikipedia.org It is widely accepted that the pentavalent form (SbV) acts as a prodrug, which is reduced to the more active trivalent form (SbIII). nih.govfrontiersin.org The site and exact mechanism of this reduction are still debated but are thought to occur in both the host macrophage and the Leishmania parasite. nih.gov
Current research suggests that stibogluconate's antileishmanial activity is pleiotropic, affecting multiple pathways within the parasite. One of the proposed mechanisms is the inhibition of macromolecular synthesis. In vitro studies have shown that exposure to stibogluconate leads to a significant decrease in the parasite's DNA, RNA, protein, and purine (B94841) nucleoside triphosphate levels. drugbank.com This is likely due to the inhibition of glycolysis and the citric acid cycle, which reduces the availability of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). drugbank.comnih.gov Furthermore, sodium stibogluconate has been found to directly inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. drugbank.com
Future research is imperative to fully delineate these and other potential molecular targets. A deeper understanding of how stibogluconate interacts with parasitic enzymes and metabolic pathways is crucial for several reasons. It could help in identifying biomarkers of susceptibility and resistance, designing more rational combination therapies, and developing novel antimonials with improved target specificity and reduced toxicity.
Innovative Strategies to Combat Antimonial Resistance in Research Models
The emergence and spread of resistance to antimonial drugs, particularly sodium stibogluconate, is a major public health concern, especially in regions like the Indian subcontinent. nih.govfrontiersin.org This has spurred intensive research into innovative strategies to overcome or circumvent this resistance.
One promising area of investigation is the development of resistance modifiers, which are compounds that can restore the sensitivity of resistant parasites to antimonials. The mechanisms of antimonial resistance in Leishmania are multifactorial and can include decreased drug uptake, increased drug efflux, and enhanced detoxification of the active trivalent antimony. frontiersin.orgnih.gov
A key mechanism involves the aquaglyceroporin 1 (AQP1), a parasite plasma membrane protein that facilitates the uptake of SbIII. nih.govnih.gov Downregulation of AQP1 has been observed in many drug-resistant strains, leading to reduced drug accumulation. nih.govcambridge.org Research is ongoing to identify molecules that can upregulate AQP1 expression or find alternative pathways for drug entry.
Increased intracellular thiol levels also contribute to resistance by detoxifying the active drug. nih.gov Therefore, compounds that can modulate the parasite's thiol metabolism are being explored as potential resistance reversal agents. The goal is to develop adjuvants that, when co-administered with stibogluconate, can overcome the parasite's defense mechanisms and restore its efficacy.
Combination therapy is a well-established strategy to enhance efficacy, reduce treatment duration, and delay the development of resistance. explorationpub.com Several studies have investigated the use of sodium stibogluconate in combination with other antileishmanial drugs in pre-clinical models.
For instance, a combination of sodium stibogluconate and paromomycin (B158545) has shown promise in clinical trials in East Africa. nih.govplos.org The combination treatment had a good safety profile and was similar in efficacy to the standard longer-duration monotherapy. nih.govplos.org Other combinations being explored include stibogluconate with rifampin and single-dose AmBisome®. nih.govfightingaddictioncenter.com
The rationale behind these combinations is often to target different metabolic pathways within the parasite simultaneously, creating a synergistic effect that is more difficult for the parasite to overcome. Pre-clinical models are essential for optimizing drug ratios, treatment durations, and understanding the mechanisms of synergy before advancing to clinical trials.
| Combination Therapy | Rationale/Key Finding | Status |
| Sodium Stibogluconate + Paromomycin | Similar efficacy to standard monotherapy with a shorter duration and good safety profile. nih.govplos.org | Clinical Trials |
| Sodium Stibogluconate + Rifampin | Showed better results in patients who failed monotherapy. nih.gov | Clinical Study |
| Sodium Stibogluconate + AmBisome® | Investigated as a shorter course combination therapy. fightingaddictioncenter.com | Clinical Trial |
Novel drug delivery systems offer a promising approach to improve the therapeutic index of sodium stibogluconate by enhancing its delivery to infected macrophages, where the Leishmania parasites reside, and reducing systemic toxicity. nih.govnih.govmdpi.com
Liposomal formulations of stibogluconate have been shown to enhance its antileishmanial activity. nih.gov Liposomes can act as targeted drug delivery agents to macrophages, increasing the drug concentration at the site of infection. nih.gov Cationic liposomal formulations of SSG have been successful in treating experimental visceral leishmaniasis caused by SSG-resistant Leishmania donovani. nih.gov
More recently, nano-deformable liposomes (NDLs) have been developed for the topical delivery of stibogluconate for cutaneous leishmaniasis. nih.govnih.govresearchgate.nettandfonline.com These NDLs can penetrate deeper into the skin layers and are efficiently taken up by macrophages. nih.govnih.govresearchgate.net In vivo studies have demonstrated that topical application of SSG-loaded NDLs leads to higher anti-leishmanial activity, efficient lesion healing, and a reduction in parasite burden compared to the plain drug solution. nih.govresearchgate.net
| Delivery System | Key Features | Therapeutic Advantage |
| Liposomal Formulations | Encapsulates stibogluconate in lipid bilayers. nih.gov | Targeted delivery to macrophages, enhanced activity against resistant strains. nih.gov |
| Nano-deformable Liposomes (NDLs) | Ultradeformable vesicles for enhanced skin penetration. nih.gov | Improved topical delivery for cutaneous leishmaniasis, higher efficacy, and reduced parasite burden. nih.govresearchgate.net |
Discovery and Development of New Antimony-Based Compounds with Improved Profiles
The challenges associated with existing antimonials have prompted research into the discovery and development of new antimony-based compounds with improved efficacy, better safety profiles, and activity against resistant strains. Scientists are exploring novel organoantimony(V) compounds. nih.gov For example, a series of organoantimony(V) compounds complexed with cyanoximates have shown potent antimicrobial activity against several bacterial and fungal pathogens, and their potential against Leishmania is an area of interest. nih.gov
The synthesis of new organic antimony derivatives is an active field of research. susu.ru The aim is to create compounds with enhanced stability, better oral bioavailability, and a more favorable therapeutic window. These new chemical entities are being screened for their activity against different Leishmania species, including those resistant to conventional antimonials. The global antimony market is projected to grow, which may also spur further research and development in this area. nasdaq.comquantumcriticalmetals.com
Translational Research on Antimonial Resistance from Field Isolates to Laboratory Models
Translational research plays a critical role in bridging the gap between laboratory findings and clinical realities. A key focus is to understand the mechanisms of resistance in clinical isolates of Leishmania from different geographical regions and to replicate these resistance patterns in laboratory models. researchgate.netresearchgate.net This involves collecting parasites from patients who have failed treatment and characterizing them genetically and phenotypically.
By studying these field isolates, researchers can identify the specific molecular changes associated with clinical resistance, which may differ from those observed in laboratory-induced resistant strains. cambridge.org This information is invaluable for developing relevant screening models for new drugs and resistance-modifying agents. Furthermore, establishing a strong correlation between in vitro susceptibility tests, animal model outcomes, and clinical responses in patients is crucial for developing reliable diagnostic tools to guide treatment decisions in endemic areas. nih.gov
Q & A
Basic Research Questions
Q. What are standardized in vitro protocols for assessing Stibogluconate’s efficacy against Leishmania spp.?
- Methodology : Cultivate Leishmania promastigotes in N.N.N. medium followed by RPMI-1640 to obtain sufficient parasites. Use hemocytometer counts or XTT assays to determine IC50 values. For example, IC50 for sodium stibogluconate against L. tropica was measured as 0.147 mg/mL via both methods, ensuring reproducibility .
- Key Considerations : Validate parasite viability post-culture and standardize drug exposure times (e.g., 48–72 hours) to minimize inter-assay variability.
Q. How is the clinical efficacy of Stibogluconate evaluated in cutaneous leishmaniasis trials?
- Methodology : Use randomized controlled trials (RCTs) with endpoints like lesion resolution time, Visual Analogue Scale (VAS) scores for pain, and blinded cosmetic assessments. For instance, fractional CO2 laser + topical Stibogluconate showed superior cosmetic outcomes (patient and dermatologist evaluations) compared to intralesional injections, with lower VAS scores .
- Key Considerations : Include control groups (e.g., standard intralesional therapy) and ensure blinding of outcome assessors to reduce bias.
Q. What in vitro models are used to study Stibogluconate’s mechanism as a phosphatase inhibitor?
- Methodology : Test inhibitory activity against phosphatases (e.g., SHP-1, SHP-2, PTP1B) at therapeutic concentrations (10–100 μg/mL). Sodium Stibogluconate inhibits >99% of SHP-1 activity at 10 μg/mL, requiring higher doses for other phosphatases .
- Key Considerations : Use recombinant enzyme assays and validate results with cellular models (e.g., macrophage or tumor cell lines) to confirm physiological relevance.
Advanced Research Questions
Q. How can researchers resolve contradictions in drug resistance data for Stibogluconate across Leishmania strains?
- Methodology : Combine genotyping (e.g., ITS-1 region PCR) with phenotypic resistance assays. For example, L. tropica strains from canine leishmaniasis showed no resistance to Stibogluconate but resistance to meglumine antimoniate, highlighting species-specific differences .
- Key Considerations : Cross-validate resistance profiles using multiple methods (e.g., hemocytometer counts vs. XTT assays) and correlate with genetic markers (e.g., mutations in drug transporters).
Q. What advanced delivery systems improve Stibogluconate’s therapeutic index in visceral leishmaniasis?
- Methodology : Develop niosomes or liposomes to enhance drug penetration into macrophages. Studies show niosomal Stibogluconate increases drug retention in murine models, improving efficacy compared to free drug .
- Key Considerations : Optimize vesicle size (<200 nm) and surface charge (e.g., PEGylation) to target phagocytic cells and reduce systemic toxicity.
Q. How does Stibogluconate’s phosphatase inhibition influence antitumor immune responses in combination therapies?
- Methodology : Co-administer Stibogluconate with immunomodulators (e.g., IL-2) in syngeneic tumor models. In BALB/c mice, Stibogluconate + IL-2 induced 91% tumor growth inhibition vs. 61% with monotherapy, linked to enhanced macrophage infiltration .
- Key Considerations : Monitor cytokine profiles (e.g., IFN-γ, TNF-α) and tumor microenvironment changes using flow cytometry or multiplex assays.
Q. What experimental designs address heterogeneity in clinical responses to Stibogluconate-based therapies?
- Methodology : Stratify patients by parasite species (e.g., L. tropica vs. L. donovani) and use adaptive trial designs. A RCT comparing paromomycin + Stibogluconate vs. Stibogluconate alone found combination therapy improved cure rates in visceral leishmaniasis, emphasizing the need for species-specific protocols .
- Key Considerations : Include biomarkers (e.g., parasite load via qPCR) to track early treatment response and adjust dosing regimens.
Data Interpretation & Validation
Q. How can researchers ensure reliability in Stibogluconate resistance studies?
- Methodology : Apply triangulation by combining phenotypic assays, genomic analysis, and clinical outcome data. For example, correlate IC50 values with treatment failure rates in endemic regions .
- Key Considerations : Use reflexivity to account for methodological biases (e.g., culture conditions affecting drug susceptibility) .
Q. What statistical approaches are optimal for analyzing dose-response data in Stibogluconate assays?
- Methodology : Use non-linear regression models (e.g., log-dose vs. response) to calculate IC50/IC90 values. Report confidence intervals and validate with replicates (≥3 independent experiments) .
- Key Considerations : Normalize data to untreated controls and account for plate-to-plate variability using standardized reference strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
